molecular formula C16H13FN4O2 B5439110 N-(4-fluoro-6-methoxy-2-pyrimidinyl)-N'-2-naphthylurea

N-(4-fluoro-6-methoxy-2-pyrimidinyl)-N'-2-naphthylurea

Cat. No. B5439110
M. Wt: 312.30 g/mol
InChI Key: KUYYPKCSPOVWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-6-methoxy-2-pyrimidinyl)-N'-2-naphthylurea, commonly known as 'Flumetsulam,' is a herbicide that belongs to the sulfonylurea family. It is a selective herbicide that is used to control a broad spectrum of weeds in various crops, including soybeans, corn, and wheat. Flumetsulam has gained popularity due to its high efficacy, low toxicity, and low environmental impact.

Mechanism of Action

The mechanism of action of Flumetsulam involves the inhibition of ALS, which is a key enzyme in the biosynthesis of branched-chain amino acids in plants. ALS catalyzes the conversion of pyruvate and 2-ketobutyrate to acetolactate, which is then converted to valine, leucine, and isoleucine. By inhibiting ALS, Flumetsulam disrupts the normal growth and development of weeds, leading to their death. The selectivity of Flumetsulam towards weeds is due to the differential sensitivity of ALS in plants and animals.
Biochemical and Physiological Effects:
Flumetsulam has been shown to have low toxicity towards mammals, birds, and aquatic organisms. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. Flumetsulam has been shown to have no adverse effects on soil microorganisms and earthworms. However, it may have some impact on non-target plants, and caution should be exercised when using it in areas with sensitive vegetation.

Advantages and Limitations for Lab Experiments

Flumetsulam has several advantages for laboratory experiments. It is highly effective in controlling a broad spectrum of weeds, and its selectivity towards weeds allows for the study of the mechanism of action of sulfonylurea herbicides. Flumetsulam is also relatively easy to synthesize, and its purity and yield can be easily optimized. However, Flumetsulam has some limitations for laboratory experiments. Its low solubility in water and organic solvents can make it difficult to prepare stock solutions, and its high potency may require the use of specialized equipment and protocols.

Future Directions

There are several future directions for the study of Flumetsulam. One area of research is the development of new derivatives of Flumetsulam with improved efficacy and selectivity. Another area of research is the study of the metabolism and fate of Flumetsulam in the environment, including its degradation and transport in soil and water. The use of Flumetsulam in combination with other herbicides and cultural practices is also an area of research, as it may provide synergistic effects and reduce the development of herbicide resistance in weeds. Finally, the development of new analytical methods for the detection and quantification of Flumetsulam in environmental samples is an important area of research, as it will allow for the monitoring of its presence and impact in the environment.

Synthesis Methods

The synthesis of Flumetsulam involves the reaction of 2-naphthylamine with 4-fluoro-6-methoxypyrimidine-2-amine in the presence of a suitable base. The obtained intermediate is then treated with chlorosulfonyl isocyanate to yield the final product, Flumetsulam. The synthesis of Flumetsulam has been extensively studied, and various modifications have been made to improve its yield and purity.

Scientific Research Applications

Flumetsulam has been widely used in scientific research to study the mechanism of action of sulfonylurea herbicides. It has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, Flumetsulam disrupts the normal growth and development of weeds, leading to their death. Flumetsulam has also been used to study the metabolism and fate of sulfonylurea herbicides in soil, water, and plants.

properties

IUPAC Name

1-(4-fluoro-6-methoxypyrimidin-2-yl)-3-naphthalen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c1-23-14-9-13(17)19-15(20-14)21-16(22)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYYPKCSPOVWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NC2=CC3=CC=CC=C3C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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